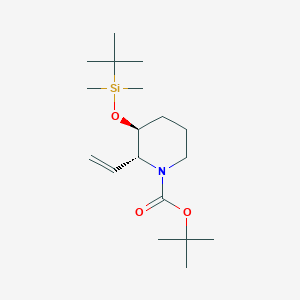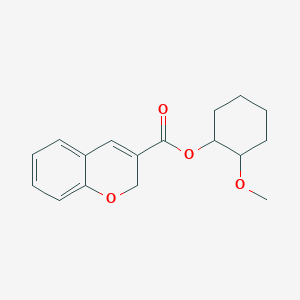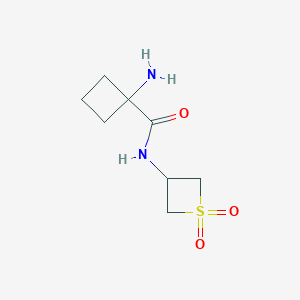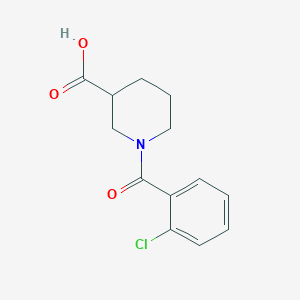![molecular formula C22H32N2O3 B12943083 tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)
tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as amino acids, ketones, and aldehydes. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be used as a tool for studying biological processes and interactions. Its ability to interact with specific molecular targets makes it valuable for research in areas such as enzyme inhibition and receptor binding .
Medicine
In medicine, tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4Its unique structure and reactivity may allow for the development of new drugs with improved efficacy and safety profiles .
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials, making it valuable for applications in areas such as coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific stereochemistry and functional groups. These features confer distinct reactivity and biological activity, making it valuable for applications that require precise molecular interactions .
Properties
Molecular Formula |
C22H32N2O3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
tert-butyl (5R,7S)-7-methyl-2-phenacyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C22H32N2O3/c1-17-14-22(11-13-24(17)20(26)27-21(2,3)4)10-12-23(16-22)15-19(25)18-8-6-5-7-9-18/h5-9,17H,10-16H2,1-4H3/t17-,22+/m0/s1 |
InChI Key |
XQOACMXUNFNZCD-HTAPYJJXSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]2(CCN(C2)CC(=O)C3=CC=CC=C3)CCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC2(CCN(C2)CC(=O)C3=CC=CC=C3)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12943002.png)
![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
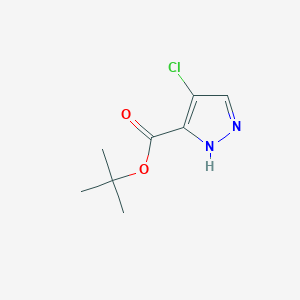

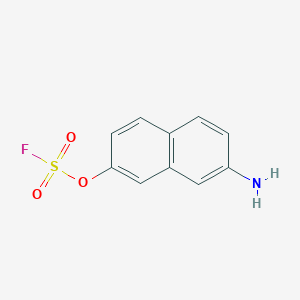
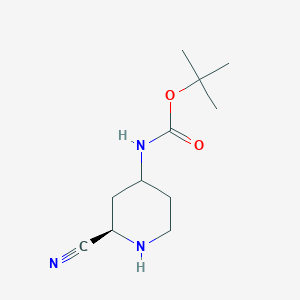
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5'-oxolane]-2',6-dione](/img/structure/B12943041.png)
![tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12943047.png)

